
N-(4-(dimethylamino)phenethyl)-2-(4-fluorophenoxy)acetamide
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Overview
Description
N-(4-(dimethylamino)phenethyl)-2-(4-fluorophenoxy)acetamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a dimethylamino group, a phenethyl moiety, and a fluorophenoxy acetamide structure. Its unique chemical structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(dimethylamino)phenethyl)-2-(4-fluorophenoxy)acetamide typically involves the reaction of 4-(dimethylamino)phenethylamine with 4-fluorophenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(dimethylamino)phenethyl)-2-(4-fluorophenoxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenoxyacetamide derivatives.
Scientific Research Applications
N-(4-(dimethylamino)phenethyl)-2-(4-fluorophenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(dimethylamino)phenethyl)-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorophenoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(dimethylamino)phenethyl)-2-(4-chlorophenoxy)acetamide
- N-(4-(dimethylamino)phenethyl)-2-(4-bromophenoxy)acetamide
- N-(4-(dimethylamino)phenethyl)-2-(4-methylphenoxy)acetamide
Uniqueness
N-(4-(dimethylamino)phenethyl)-2-(4-fluorophenoxy)acetamide is unique due to the presence of the fluorine atom in the phenoxy group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it distinct from its analogs.
Biological Activity
N-(4-(dimethylamino)phenethyl)-2-(4-fluorophenoxy)acetamide is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features several key structural components:
- Dimethylamino group : Enhances interaction with biological macromolecules.
- Phenethyl moiety : Contributes to its pharmacological properties.
- Fluorophenoxy acetamide framework : Influences chemical reactivity and biological activity.
The molecular formula is C16H20FNO2, with a molecular weight of approximately 300.4 g/mol. The presence of the fluorine atom is significant as it can affect the compound's pharmacokinetic properties and interactions with biological targets.
This compound exerts its biological effects primarily through interactions with specific receptors and enzymes. The dimethylamino group facilitates binding to various molecular targets, potentially modulating enzyme activity and influencing signaling pathways. This interaction is crucial for understanding the compound's therapeutic applications, particularly in pharmacology.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens are still emerging .
- Anticancer Potential : Similar compounds in the phenylacetamide class have demonstrated anticancer activity. For instance, derivatives have shown cytotoxic effects against prostate carcinoma cell lines, indicating potential for further exploration in cancer therapeutics .
- Neuropharmacological Effects : Compounds with similar structures have been studied for their effects on neurotransmitter transporters, suggesting that this compound may influence serotonin transporter activity, which is relevant for mood disorders .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study evaluating the cytotoxic effects of phenylacetamide derivatives, compounds similar to this compound were tested against prostate carcinoma (PC3) cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values comparable to established anticancer drugs . This suggests a promising avenue for further development of this compound in cancer therapy.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-2-(4-fluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2/c1-21(2)16-7-3-14(4-8-16)11-12-20-18(22)13-23-17-9-5-15(19)6-10-17/h3-10H,11-13H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSGCAJHWAPIOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)COC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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